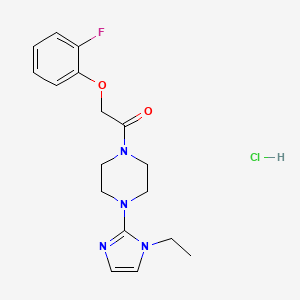

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride

Description

This compound is a piperazine derivative featuring a 1-ethylimidazole moiety at the 4-position of the piperazine ring and a 2-fluorophenoxy ethanone group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structural uniqueness lies in the combination of a fluorine-substituted aromatic ether and an ethyl-imidazole-piperazine core, which may influence receptor binding affinity and metabolic stability .

Properties

IUPAC Name |

1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(2-fluorophenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O2.ClH/c1-2-20-8-7-19-17(20)22-11-9-21(10-12-22)16(23)13-24-15-6-4-3-5-14(15)18;/h3-8H,2,9-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVKFNQAWYPBKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is a synthetic compound that exhibits potential pharmacological properties. Its structure includes an imidazole ring, a piperazine moiety, and a phenoxy group, which contribute to its biological activity. This article reviews the biological activity of this compound based on various studies, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 315.81 g/mol. The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Receptor Modulation

- The imidazole and piperazine components are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in neuropharmacology, including antidepressant and anxiolytic effects.

2. Antitumor Activity

- Preliminary studies indicate that the compound may exhibit selective cytotoxicity against certain cancer cell lines. It is hypothesized that it may interfere with cell proliferation pathways, potentially through modulation of the NF-κB and ERK signaling pathways .

3. Antimicrobial Properties

- Compounds with similar structures have shown antimicrobial effects against various pathogens. The presence of the imidazole ring is particularly noted for its antifungal properties, suggesting that this compound could also possess similar activities .

Biological Activity Studies

Several studies have explored the biological activities associated with compounds structurally related to this compound.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

In a study conducted by Hussain et al., derivatives similar to this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antitumor potential .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological profile of imidazole derivatives. It was found that compounds with similar structures could enhance serotonin receptor activity, leading to increased neurotransmitter release in vitro . This supports the hypothesis that this compound may also exhibit such effects.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole and piperazine structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains. The imidazole ring is known for its role in enhancing the antimicrobial efficacy of drugs, similar to established agents like miconazole and clotrimazole .

CNS Disorders

The compound has been investigated for its potential in treating central nervous system (CNS) disorders such as anxiety and depression. The piperazine structure is often associated with neuropharmacological effects, making this compound a candidate for further exploration in psychiatric applications .

Cancer Treatment

Recent studies have focused on the compound's ability to inhibit cancer cell proliferation. In vitro assays have demonstrated that certain derivatives can induce apoptosis in human liver cancer cells, suggesting a mechanism that may involve the modulation of signaling pathways critical for cell survival .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs reported in the literature:

| Compound | Core Structure | Substituents | Synthesis Route | Reported Activity | Key Reference |

|---|---|---|---|---|---|

| Target Compound | Piperazine, 1-ethylimidazole, 2-fluorophenoxy ethanone | Ethyl (imidazole), 2-fluorophenoxy | Likely involves nucleophilic substitution or coupling reactions (similar to ) | Not explicitly reported; inferred antifungal/antagonist potential based on analogs | — |

| 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol | Piperazine, benzimidazole | Methyl (benzimidazole), ethanol | Reflux with ethanol and monitoring via TLC | Pharmaceutical evaluation (unspecified) | |

| Sertaconazole (CAS 99592-32-2) | Imidazole, dichlorophenyl, benzo[b]thienylmethyl ether | 2,4-Dichlorophenyl, thienylmethyl ether | Multi-step synthesis with antimycotic optimization | Potent antifungal agent | |

| 4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylmethanone | Piperazine, nitroimidazole | Benzyl, nitro, 4-fluorophenyl | Alkyl carbonyl chloride coupling | Antiparasitic/antibacterial (nitro group as prodrug) | |

| 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-isopropyl-6-methoxyphenoxy)ethanone hydrochloride | Piperazine, quinazoline | Methoxy, isopropyl | Coupling with quinazoline derivatives | Adrenergic receptor modulation |

Key Structural and Functional Insights

Substituent Effects on Activity: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., sertaconazole’s dichlorophenyl group), as fluorine often reduces oxidative degradation .

Synthesis Complexity: The target compound’s synthesis likely parallels methods for piperazine-imidazole derivatives, such as refluxing with ethanol (as in ) or coupling with acyl chlorides (as in ).

Critical Analysis of Structural-Activity Relationships (SAR)

- Piperazine Flexibility: The piperazine ring’s conformational flexibility allows diverse substituent placement, which modulates interactions with biological targets. For example, sertaconazole’s rigid benzo[b]thienyl group enhances antifungal activity , whereas the target compound’s 2-fluorophenoxy group may prioritize solubility and CNS penetration.

- Imidazole Modifications : The ethyl group on the imidazole ring (vs. benzyl or nitro groups in ) could reduce steric hindrance, improving binding to enzymes or receptors.

- Halogen Effects: Fluorine’s electron-withdrawing nature in the 2-fluorophenoxy group may increase binding affinity to aromatic-rich binding pockets compared to chlorine or methoxy substituents .

Q & A

Q. What are the critical steps in synthesizing 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride, and how are reaction conditions optimized?

Methodological Answer: Synthesis involves sequential functionalization of the piperazine and imidazole moieties. Key steps include:

- Nucleophilic substitution to attach the ethylimidazole group to piperazine under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .

- Coupling reactions for ethanone formation, using 2-fluorophenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .

- Hydrochloride salt formation via treatment with HCl gas in ethanol to enhance stability .

Optimization requires monitoring reaction progress via TLC and adjusting parameters like solvent polarity (e.g., switching from DMF to dichloromethane for sterically hindered intermediates) .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C): Assign peaks to confirm the ethylimidazole (δ 1.3–1.5 ppm for CH₃), piperazine (δ 2.5–3.5 ppm for N–CH₂), and 2-fluorophenoxy (δ 6.8–7.2 ppm for aromatic protons) groups .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (calc. ~435.9 g/mol) and detect impurities (e.g., incomplete substitution products) .

- X-ray crystallography : Resolve stereochemical ambiguities, particularly for the ethanone linker and fluorophenoxy orientation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?

Methodological Answer: Contradictions may arise from:

- Receptor isoform specificity : Test against related receptors (e.g., histamine H₁ vs. H₄) using competitive binding assays with radiolabeled ligands (e.g., [³H]-mepyramine for H₁) .

- Solubility artifacts : Pre-dissolve the hydrochloride salt in degassed PBS (pH 7.4) to avoid aggregation, and validate results via dynamic light scattering (DLS) .

- Metabolic interference : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess stability and active metabolite formation .

Q. What computational strategies predict the compound’s reactivity and metabolic pathways?

Methodological Answer:

- Density functional theory (DFT) : Calculate frontier molecular orbitals to identify electrophilic sites (e.g., imidazole C₂ for oxidation) .

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict demethylation or fluorophenoxy cleavage .

- Machine learning models : Train on datasets of imidazole-piperazine derivatives to forecast metabolic half-lives and toxicity .

Q. How does the 2-fluorophenoxy group influence stability under varying pH and temperature conditions?

Methodological Answer:

-

pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via HPLC:

pH Degradation (%) Major Byproduct 1.0 15% Hydrolyzed ethanone 7.4 <5% N/A 10.0 30% Defluorinated phenol -

Thermal stability : Use DSC/TGA to identify decomposition points (>200°C for crystalline form) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different cell lines?

Methodological Answer:

- Cell line validation : Confirm receptor expression levels via qPCR/Western blot (e.g., H₁ receptor density in HEK293 vs. CHO cells) .

- Assay normalization : Use internal controls (e.g., β-galactosidase reporters) to correct for viability differences .

- Solvent consistency : Ensure DMSO concentrations are ≤0.1% to avoid off-target effects .

Experimental Design

Q. What in vitro and in vivo models are optimal for evaluating this compound’s pharmacokinetic profile?

Methodological Answer:

- In vitro :

- Caco-2 monolayers : Measure permeability (Papp >1 ×10⁻⁶ cm/s suggests oral bioavailability) .

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction .

- In vivo :

- Rodent models : Administer via IV (1 mg/kg) and oral (5 mg/kg) routes. Calculate AUC ratios for bioavailability (>30% indicates suitability for oral dosing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.